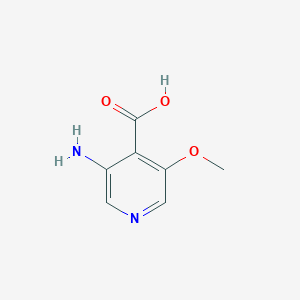

2-(4-Aminocyclohexyl)ethanol

Vue d'ensemble

Description

Le galantide est un peptide synthétique qui agit comme un antagoniste non spécifique du récepteur de la galanine. Il est composé de fragments de deux peptides naturels : la galanine et la substance P. Le galantide est connu pour sa capacité à reconnaître deux classes de sites de liaison de la galanine dans l’hypothalamus du rat, ce qui en fait un outil précieux dans la recherche neurochimique .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le galantide est synthétisé par synthèse peptidique en phase solide, une méthode qui permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante. Le processus implique l’utilisation d’un peptide lié à une résine, qui est allongé par l’ajout d’acides aminés protégés. Chaque acide aminé est couplé à la chaîne à l’aide d’un réactif de couplage, tel que la dicyclohexylcarbodiimide (DCC) ou la N,N’-diisopropylcarbodiimide (DIC), en présence d’une base comme la N-méthylmorpholine (NMM). Une fois la chaîne peptidique entièrement assemblée, elle est clivée de la résine et déprotégée pour donner le produit final .

Méthodes de production industrielle

La production industrielle du galantide suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, garantissant une pureté et un rendement élevés. Le produit final est généralement purifié par chromatographie liquide haute performance (CLHP) pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Le galantide subit diverses réactions chimiques, notamment :

Oxydation : Le galantide peut être oxydé pour former des liaisons disulfures entre les résidus cystéine, ce qui peut stabiliser sa structure.

Réduction : Les réactions de réduction peuvent rompre ces liaisons disulfures, conduisant à une structure peptidique plus flexible.

Substitution : Le galantide peut subir des réactions de substitution où des acides aminés spécifiques sont remplacés par d’autres pour modifier son activité ou sa stabilité

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène (H₂O₂) ou iode (I₂) en solution aqueuse.

Réduction : Dithiothréitol (DTT) ou β-mercaptoéthanol (BME) en solutions tampon.

Substitution : Dérivés d’acides aminés et réactifs de couplage comme DCC ou DIC en présence d’une base

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des affinités de liaison et des activités biologiques modifiées. Par exemple, le galantide oxydé avec des liaisons disulfures peut présenter une stabilité accrue, tandis que le galantide réduit peut montrer une flexibilité accrue .

Applications de la recherche scientifique

Le galantide a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier la synthèse et la modification des peptides.

Biologie : Investigue le rôle des récepteurs de la galanine dans divers processus physiologiques.

Médecine : Explore les applications thérapeutiques potentielles dans le traitement de maladies comme la pancréatite aiguë et les déficiences cognitives.

Industrie : Utilisé dans le développement de médicaments et d’outils diagnostiques à base de peptides

Applications De Recherche Scientifique

Galantide has a wide range of scientific research applications:

Chemistry: Used as a tool to study peptide synthesis and modification.

Biology: Investigates the role of galanin receptors in various physiological processes.

Medicine: Explores potential therapeutic applications in treating conditions like acute pancreatitis and cognitive impairments.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mécanisme D'action

Le galantide exerce ses effets en se liant aux récepteurs de la galanine, bloquant ainsi l’action de la galanine. Cette action antagoniste inhibe la libération d’acétylcholine, réduit la réponse à la galanine dans l’hypothalamus et bloque l’effet de la galanine sur la sécrétion d’insuline induite par le glucose. Les cibles moléculaires comprennent les récepteurs de la galanine et les voies impliquées dans la libération de neurotransmetteurs et la régulation hormonale .

Comparaison Avec Des Composés Similaires

Composés similaires

Galanine : Un neuropeptide qui se lie aux récepteurs de la galanine et module divers processus physiologiques.

Substance P : Un neuropeptide impliqué dans la perception de la douleur et les réponses inflammatoires.

Bradykinine : Un peptide qui joue un rôle dans la vasodilatation et la signalisation de la douleur

Unicité du galantide

L’unicité du galantide réside dans sa structure hybride, combinant des éléments de la galanine et de la substance P. Cela lui permet d’interagir avec plusieurs types de récepteurs et de moduler un large éventail de processus physiologiques. Contrairement à ses peptides parents, le galantide agit comme un antagoniste non spécifique, ce qui en fait un outil polyvalent dans la recherche .

Propriétés

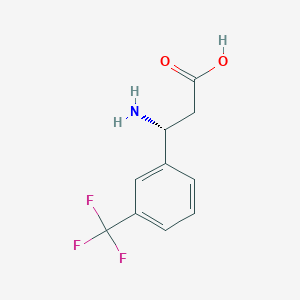

IUPAC Name |

2-(4-aminocyclohexyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-8-3-1-7(2-4-8)5-6-10/h7-8,10H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKSLYGRARRUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612219 | |

| Record name | 2-(4-Aminocyclohexyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857831-26-6 | |

| Record name | 2-(4-Aminocyclohexyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminocyclohexaneethanol (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)